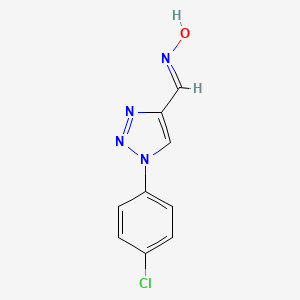
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains a chlorophenyl group (a benzene ring with a chlorine atom), an aldehyde group (a carbon atom double-bonded to an oxygen atom), and an oxime group (a carbon-nitrogen double bond with the nitrogen bonded to a hydrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the chlorophenyl group, the aldehyde group, and the oxime group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aldehyde group is often reactive, and can undergo a variety of reactions. The oxime group can also participate in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxime and aldehyde groups could affect its solubility in different solvents .科学的研究の応用
Anticancer Potential
Oximes, including the one , have been studied for their significant roles as potential anticancer agents . They have been shown to inhibit over 40 different kinases, which are proteins that modify other proteins by chemically adding phosphate groups . This inhibition can lead to the prevention of cancer cell growth and proliferation .
Anti-Inflammatory Activity
Oximes have also been reported to have anti-inflammatory properties . For instance, oral dosing with certain oximes resulted in a decrease in circulating lymphocytes, decreased hind limb swelling, and reduced circulating anti-type II collagen antibodies in a mouse model of rheumatoid arthritis .
Antibacterial Properties
Some oximes have been found to have antibacterial activity against strains isolated from the hospital environment . This suggests that they could be used in the development of new antibacterial drugs .
Antifungal Activity
In addition to their antibacterial properties, oximes have also been reported to have antifungal properties . This makes them potential candidates for the development of new antifungal drugs .
Antiarthritis Activity
As mentioned earlier, certain oximes have shown potential in treating arthritis . They have been found to reduce hind limb swelling and decrease the levels of circulating anti-type II collagen antibodies in a mouse model of rheumatoid arthritis .
Anti-Stroke Activity
Oximes have been reported to have anti-stroke activities . They have been found to inhibit certain kinases, which could potentially prevent the occurrence of strokes .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(NE)-N-[[1-(4-chlorophenyl)triazol-4-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-7-1-3-9(4-2-7)14-6-8(5-11-15)12-13-14/h1-6,15H/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXHNZGGTPMYAO-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C=NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C=C(N=N2)/C=N/O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403580.png)
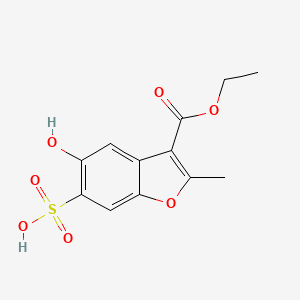

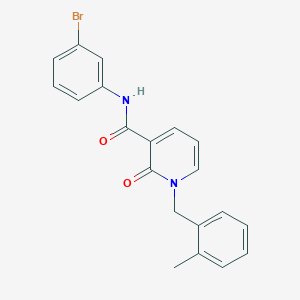
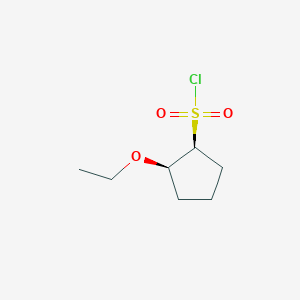
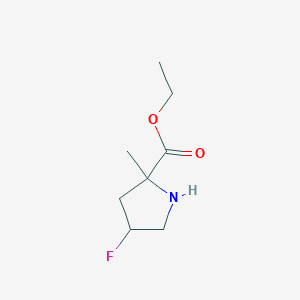
![2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2403592.png)

![(4-Nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2403594.png)

![Methyl 3-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2403599.png)
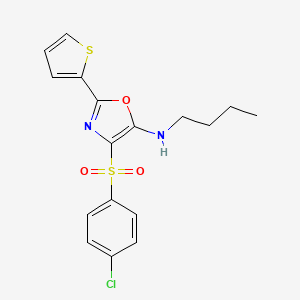
![N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide](/img/structure/B2403602.png)